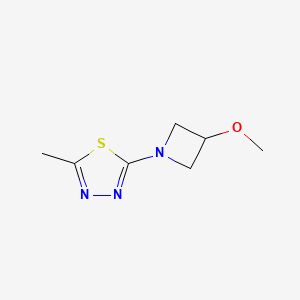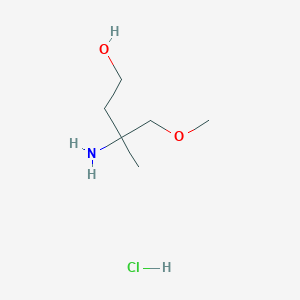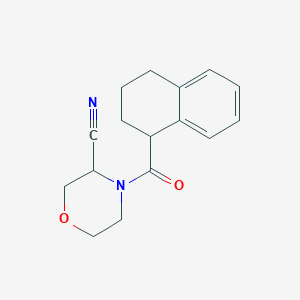![molecular formula C21H21N3O3 B2937445 5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1795293-61-6](/img/structure/B2937445.png)
5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole, commonly known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPO belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MPPO is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. MPPO has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the disruption of cell division and ultimately cell death. MPPO has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
MPPO has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the disruption of the cell cycle. MPPO has also been found to exhibit antioxidant activity and to modulate the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of MPPO.
Avantages Et Limitations Des Expériences En Laboratoire
MPPO has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, MPPO also has limitations, including its low solubility in water and its potential toxicity. Careful handling and disposal procedures should be followed when working with MPPO in the laboratory.
Orientations Futures
There are several future directions for research on MPPO, including the development of novel derivatives with improved activity and selectivity, the study of the mechanism of action of MPPO, and the investigation of its potential applications in various fields, including drug discovery, material science, and environmental science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPPO and to evaluate its safety and toxicity in vivo.
Méthodes De Synthèse
MPPO can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride with pyrrolidine in the presence of a base, followed by reaction with phenylhydrazine and acetic anhydride. Another method involves the reaction of 2-methoxybenzohydrazide with 2-bromo-1-phenylethanone in the presence of a base, followed by cyclization with triethylorthoformate. These methods have been optimized to obtain high yields of MPPO with purity.
Applications De Recherche Scientifique
MPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MPPO has been found to exhibit anticancer, antitumor, and antifungal activities. In material science, MPPO has been used as a building block for the synthesis of novel materials with potential applications in organic electronic devices. In environmental science, MPPO has been studied for its potential use as a sensor for the detection of pollutants in water.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-12-6-5-10-16(18)14-19(25)24-13-7-11-17(24)21-22-20(23-27-21)15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZZKXXWBDVMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2937364.png)
![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)
![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)
![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)
![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)
![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)
![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)


![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)